molecular formula C24H25NO7 B241955 N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

Cat. No. B241955
M. Wt: 439.5 g/mol
InChI Key: GNLFRONJKXMUMA-POJBONIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine, also known as ML352, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine involves the inhibition of the enzyme glutaminase, which is responsible for the metabolism of glutamine in cancer cells. Glutamine is an essential amino acid that plays a critical role in the growth and proliferation of cancer cells. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine binds to the active site of glutaminase and inhibits its activity, leading to a reduction in the levels of glutamate and other metabolites that are essential for cancer cell growth.
Biochemical and Physiological Effects
N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has also been found to reduce the levels of glutamate and other metabolites that are essential for cancer cell growth. Additionally, N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine in lab experiments include its high potency and selectivity towards glutaminase, making it a valuable tool for studying the role of glutaminase in various diseases. Additionally, N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been extensively studied, and its synthesis method is well-established, making it readily available for research purposes. However, one limitation of using N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine in lab experiments is its low solubility, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine. One potential direction is to explore its potential as a therapeutic agent for cancer therapy. Additionally, further studies are needed to understand the mechanism of action of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine and its potential role in other diseases, such as Alzheimer's disease. Finally, the development of more potent and selective inhibitors of glutaminase, based on the structure of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine, may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine involves a series of chemical reactions that start with the condensation of 4-methoxybenzaldehyde and 3-acetyl-2H-chromen-2-one in the presence of a base to form 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol. This intermediate is then acetylated with acetic anhydride to obtain 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate. Finally, this compound is reacted with leucine to yield N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine.

Scientific Research Applications

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the activity of the enzyme glutaminase, which is responsible for the metabolism of glutamine in cancer cells. N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Product Name

N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H25NO7/c1-14(2)10-19(24(28)29)25-22(26)13-31-17-8-9-18-20(12-17)32-21(23(18)27)11-15-4-6-16(30-3)7-5-15/h4-9,11-12,14,19H,10,13H2,1-3H3,(H,25,26)(H,28,29)/b21-11-/t19-/m0/s1

InChI Key

GNLFRONJKXMUMA-POJBONIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2

SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2

Origin of Product

United States

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